Cas no 19585-90-1 (3-phenylquinoline-2,4-dicarboxylic acid)
3-phenylquinoline-2,4-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-phenylquinoline-2,4-dicarboxylic acid
- 3-Phenyl-chinolin-2,4-dicarbonsaeure
- 3-Phenylquinolin-2,4-dicarbonsaeure
- 3-phenyl-quinoline-2,4-dicarboxylic acid
-
- MDL: MFCD03028436
- Inchi: 1S/C17H11NO4/c19-16(20)14-11-8-4-5-9-12(11)18-15(17(21)22)13(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22)
- InChI Key: BEJHKUKBANBLMR-UHFFFAOYSA-N
- SMILES: OC(C1=C2C=CC=CC2=NC(C(=O)O)=C1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 293.06900
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 87.49000
- LogP: 3.29820
3-phenylquinoline-2,4-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P323498-25mg |
3-Phenylquinoline-2,4-dicarboxylic Acid |
19585-90-1 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P323498-50mg |
3-Phenylquinoline-2,4-dicarboxylic Acid |
19585-90-1 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P323498-250mg |
3-Phenylquinoline-2,4-dicarboxylic Acid |
19585-90-1 | 250mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-236344-0.05g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-236344-0.1g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-236344-0.25g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
| Enamine | EN300-236344-0.5g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
| Enamine | EN300-236344-1.0g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 1.0g |
$428.0 | 2025-03-21 | |
| Enamine | EN300-236344-2.5g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
| Enamine | EN300-236344-5.0g |
3-phenylquinoline-2,4-dicarboxylic acid |
19585-90-1 | 95.0% | 5.0g |
$1240.0 | 2025-03-21 |
3-phenylquinoline-2,4-dicarboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-phenylquinoline-2,4-dicarboxylic acid
3-Phenylquinoline-2,4-Dicarboxylic Acid
3-Phenylquinoline-2,4-dicarboxylic acid (CAS No. 19585-90-1) is a versatile compound with a unique structure that combines the aromaticity of quinoline with the functional versatility of carboxylic acid groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including material science, pharmacology, and organic synthesis. The quinoline backbone provides a rigid aromatic system, while the carboxylic acid groups at positions 2 and 4 offer opportunities for further functionalization and reactivity.
Recent studies have highlighted the importance of 3-phenylquinoline-2,4-dicarboxylic acid in the development of advanced materials. Researchers have explored its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid groups serve as effective ligands for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing technologies. For instance, a 2023 study demonstrated that incorporating this compound into MOFs significantly enhances their adsorption capacity for CO₂, making them promising candidates for carbon capture applications.
In the field of pharmacology, 3-phenylquinoline-2,4-dicarboxylic acid has shown potential as a lead compound for drug discovery. Its quinoline moiety is known to exhibit bioactivity across various biological systems. Recent research has focused on modifying the compound's structure to improve its pharmacokinetic properties. For example, scientists have explored the synthesis of derivatives with enhanced solubility and bioavailability, which could pave the way for new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of 3-phenylquinoline-2,4-dicarboxylic acid involves a multi-step process that typically begins with quinoline derivatives. One common approach involves Friedländer-type cyclization reactions, where appropriately substituted precursors undergo thermal or catalytic conditions to form the quinoline ring system. The introduction of phenyl and carboxylic acid groups is achieved through directed metallation or coupling reactions, ensuring precise control over the final product's structure. These synthetic methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale applications.
From an environmental perspective, 3-phenylquinoline-2,4-dicarboxylic acid has been studied for its role in green chemistry initiatives. Its ability to act as a biodegradable ligand in catalytic systems reduces the environmental footprint of industrial processes. A 2023 study published in *Green Chemistry* highlighted its use as a catalyst in asymmetric hydrogenation reactions, demonstrating high enantioselectivity while minimizing waste generation.
In conclusion, 3-phenylquinoline-2,4-dicarboxylic acid (CAS No. 19585-90-1) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and therapies. As advancements in synthetic methodologies and application studies continue to unfold, this compound is poised to play an even greater role in shaping future scientific discoveries.
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